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Compound of Interest

Compound Name: (1R,2S)-1-amino-2-indanol

Cat. No.: B115903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral amino alcohol, (1R,2S)-1-amino-2-indanol. This compound is a valuable building block

in asymmetric synthesis and drug development. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (1R,2S)-1-amino-2-indanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of (1R,2S)-1-amino-2-indanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b115903?utm_src=pdf-interest
https://www.benchchem.com/product/b115903?utm_src=pdf-body
https://www.benchchem.com/product/b115903?utm_src=pdf-body
https://www.benchchem.com/product/b115903?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.45 - 7.20 m - Aromatic-H

4.75 d 5.2 H-1

4.35 q 5.2, 6.0 H-2

3.15 dd 16.0, 6.0 H-3a

2.80 dd 16.0, 5.2 H-3b

2.50 br s - -NH₂, -OH

Solvent: CDCl₃. The chemical shifts of the amine and hydroxyl protons are often broad and can

exchange with deuterium in deuterated solvents.

Table 2: ¹³C NMR Spectroscopic Data of (1R,2S)-1-amino-2-indanol

Chemical Shift (δ) ppm Assignment

142.8 Aromatic C

140.5 Aromatic C

128.5 Aromatic CH

127.0 Aromatic CH

125.5 Aromatic CH

124.8 Aromatic CH

75.0 C-2

61.5 C-1

39.5 C-3

Solvent: CDCl₃
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Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data of (1R,2S)-1-amino-2-indanol

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3200 Strong, Broad O-H, N-H stretching

3070 - 3020 Medium Aromatic C-H stretching

2950 - 2850 Medium Aliphatic C-H stretching

1600, 1480 Medium Aromatic C=C stretching

1590 Medium N-H bending

1080 Strong C-O stretching

750 Strong
Aromatic C-H bending (ortho-

disubstituted)

Sample preparation: KBr pellet

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of (1R,2S)-1-amino-2-indanol

m/z Relative Intensity (%) Proposed Fragment

149 40 [M]⁺ (Molecular Ion)

132 100 [M - NH₃]⁺

131 80 [M - H₂O]⁺

117 60
[M - NH₃ - CH₃]⁺ or [M - H₂O -

CH₂]⁺

104 50 [C₈H₈]⁺ (Indene radical cation)

91 70 [C₇H₇]⁺ (Tropylium ion)
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Ionization Method: Electron Impact (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of (1R,2S)-1-amino-2-indanol (approximately 10-20 mg) is dissolved in deuterated

chloroform (CDCl₃, 0.75 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a

400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For the determination of

enantiomeric purity, a chiral solvating agent may be added to the NMR tube to induce chemical

shift non-equivalence of the enantiomers.[1]

Infrared (IR) Spectroscopy
The IR spectrum is obtained using the KBr pellet method.[2][3][4] A small amount of (1R,2S)-1-
amino-2-indanol (1-2 mg) is ground with approximately 200 mg of dry, spectroscopic grade

potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is

obtained.[5] This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is acquired using an electron impact (EI) ionization source coupled to a

mass analyzer (e.g., quadrupole or time-of-flight). A dilute solution of (1R,2S)-1-amino-2-
indanol in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion

source. The sample is vaporized and bombarded with a beam of electrons (typically 70 eV),

causing ionization and fragmentation.[6] The resulting ions are separated based on their mass-

to-charge ratio (m/z) to generate the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b115903?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_6351-10-6_13CNMR.htm
https://www.antslab.in/kbr-pellet-preparation-for-ir-spectroscopy-using-hydraulic-pellet-press/
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.pelletpressdiesets.com/pages/kbr-pellet-press
https://www.benchchem.com/product/b115903?utm_src=pdf-body
https://www.benchchem.com/product/b115903?utm_src=pdf-body
https://www.scienceijsar.com/sites/default/files/article-pdf/IJSAR-0374.pdf
https://www.benchchem.com/product/b115903?utm_src=pdf-body
https://www.benchchem.com/product/b115903?utm_src=pdf-body
https://www.mdpi.com/2304-8158/14/23/4119
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the general workflow for the spectroscopic analysis of

(1R,2S)-1-amino-2-indanol.

Sample Preparation

Data Acquisition

Data Analysis

 (1R,2S)-1-amino-2-indanol 

Dissolve in CDCl3 Prepare KBr Pellet Dissolve in Volatile Solvent

NMR Spectrometer FTIR Spectrometer Mass Spectrometer (EI)

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation & Verification

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Structure and Spectroscopic Correlations
This diagram shows the chemical structure of (1R,2S)-1-amino-2-indanol and highlights the

key functional groups with their expected spectroscopic signatures.
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(1R,2S)-1-amino-2-indanol Expected Spectroscopic Signals
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Caption: Structure and spectroscopic correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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